Oxirane, 2,2',2''-[ethylidynetris(4,1-phenyleneoxymethylene)]tris-

Epoxy functionality Cross‑link density Network architecture

Oxirane, 2,2′,2″‑[ethylidynetris(4,1‑phenyleneoxymethylene)]tris‑ is a 3.0‑functional aromatic glycidyl ether derived from 1,1,1‑tris(4‑hydroxyphenyl)ethane [REFS‑1]. The monomer carries three oxirane groups on a rigid triphenylethane core, enabling higher cross‑link density than conventional difunctional epoxy monomers when cured.

Molecular Formula C29H30O6
Molecular Weight 474.5 g/mol
CAS No. 87093-13-8
Cat. No. B1612631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxirane, 2,2',2''-[ethylidynetris(4,1-phenyleneoxymethylene)]tris-
CAS87093-13-8
Molecular FormulaC29H30O6
Molecular Weight474.5 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)OCC2CO2)(C3=CC=C(C=C3)OCC4CO4)C5=CC=C(C=C5)OCC6CO6
InChIInChI=1S/C29H30O6/c1-29(20-2-8-23(9-3-20)30-14-26-17-33-26,21-4-10-24(11-5-21)31-15-27-18-34-27)22-6-12-25(13-7-22)32-16-28-19-35-28/h2-13,26-28H,14-19H2,1H3
InChIKeyTUXBECXCUZWDPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1,1‑Tris(4‑hydroxyphenyl)ethane Triglycidyl Ether (CAS 87093‑13‑8) – Technical Baseline for High‑Performance Epoxy Procurement


Oxirane, 2,2′,2″‑[ethylidynetris(4,1‑phenyleneoxymethylene)]tris‑ is a 3.0‑functional aromatic glycidyl ether derived from 1,1,1‑tris(4‑hydroxyphenyl)ethane [REFS‑1]. The monomer carries three oxirane groups on a rigid triphenylethane core, enabling higher cross‑link density than conventional difunctional epoxy monomers when cured. In commercial form the resin is a clear glass at ambient temperature that flows at mildly elevated temperatures, exhibiting an epoxy equivalent weight of 160–180 g·eq⁻¹ and a 70‑wt%‑solution viscosity of 800–1200 cP at 25 °C [REFS‑2]. These properties position it as a high‑Tg‑modifier and a base resin for applications demanding thermal and chemical resistance beyond the capability of standard bisphenol‑A‑based epoxies.

Why Generic Substitution Fails for 1,1,1‑Tris(4‑hydroxyphenyl)ethane Triglycidyl Ether – Structural Drivers of Performance


Epoxy monomers are not functionally interchangeable simply because they possess oxirane groups. The triphenylethane backbone of this compound delivers a nominal functionality of 3.0, which after curing translates into a substantially higher cross‑link density than the 2.0‑functional diglycidyl ether of bisphenol A (DGEBA) – the most widely procured epoxy monomer [REFS‑1]. Higher cross‑link density is the primary driver of elevated glass‑transition temperature (Tg) and improved chemical resistance [REFS‑2]. A procurement decision that substitutes a generic difunctional resin for this trifunctional monomer will therefore compromise the cured network architecture and sacrifice the thermal and barrier properties that are the core value proposition for aerospace, electronic encapsulation and high‑temperature coating applications.

Quantitative Differentiation Evidence – 1,1,1‑Tris(4‑hydroxyphenyl)ethane Triglycidyl Ether vs. Closest Analogs


Epoxy Functionality Advantage Over Bisphenol‑A‑Based Standard Monomers

The target compound carries three glycidyl ether groups per molecule, corresponding to an average epoxy functionality of 3.0. In contrast, the industry‑standard diglycidyl ether of bisphenol A (DGEBA) is difunctional (functionality ≈ 2.0) [REFS‑1]. This 50 % higher reactive‑group density directly translates to greater cross‑link density in the cured thermoset, which is the structural basis for improved thermal and mechanical properties [REFS‑2].

Epoxy functionality Cross‑link density Network architecture

Viscosity Comparison with Epoxy Novolac Blends – Processability Without Sacrificing Thermal Performance

When blended with epoxy novolac resins, the triglycidyl ether of tris(4‑hydroxyphenyl)ethane reduces blend viscosity relative to the neat novolac while maintaining the high functionality required for thermal resistance. The patent specification explicitly states that the polyepoxides of the invention, when admixed with epoxy novolac resins, yield a blend with a lower viscosity than that of the novolac alone, without sacrificing functionality and with substantial retention of the physical and chemical properties of the cured epoxides [REFS‑1]. This addresses a long‑standing trade‑off in high‑temperature epoxy formulation where high functionality typically comes at the cost of high melt viscosity.

Melt viscosity Epoxy novolac Processability

Glass Transition Temperature Elevation Relative to Lower‑Functionality Epoxy Formulations

Cured formulations incorporating EPALLOY® 9000 (the commercial form of this triglycidyl ether) are reported to exhibit higher Tg than comparable formulations based on lower‑functionality epoxy resins [REFS‑1]. While an exact Tg value for a standardized cure schedule is not provided in the technical datasheet, the directional claim is consistent with the increased cross‑link density expected from a 3.0‑functional monomer versus difunctional alternatives. Independent literature on structurally analogous trifunctional epoxy‑amine networks reports Tg values ranging from 167°C to 196°C [REFS‑2], providing a benchmark range for this class of tri‑epoxy thermosets.

Glass transition temperature Thermal resistance Cross‑link density

Enhancement of Tensile, Flexural, and Compressive Strength in Epoxy Formulations

EPALLOY® 9000 is commercially positioned as a modifier that increases tensile, flexural, and compressive strength when incorporated into epoxy formulations [REFS‑1]. The high aromatic content and trifunctional architecture contribute to a denser, more rigid cured network compared to formulations based solely on difunctional resins. Although the datasheet does not report numerical strength increments, the combination of high aromatic ring density and elevated cross‑link density is a well‑established structural determinant of enhanced mechanical properties in epoxy thermosets [REFS‑2].

Mechanical reinforcement Tensile strength Flexural strength

Chemical Structure Differentiation from Triphenylolmethane Triglycidyl Ether – Central Bridge Impact on Network Architecture

The closest structural analog to the target compound is triphenylolmethane triglycidyl ether (CAS 66072‑38‑6), which differs only in the central bridging unit: an ethane moiety (–CH(CH₃)–) in the target compound versus a methane moiety (–CH₂–) in the analog [REFS‑1]. This seemingly minor structural variation alters molecular geometry, free volume, and segmental mobility in the cured network. The target compound has a molecular weight of 474.5 g·mol⁻¹ (C₂₉H₃₀O₆), compared to 460.5 g·mol⁻¹ (C₂₈H₂₈O₆) for the methane‑bridged analog [REFS‑2]. The larger ethane bridge introduces greater rotational freedom and slightly increased free volume, which can influence cure kinetics, network relaxation behavior, and ultimately the balance between Tg and toughness in the cured thermoset [REFS‑3].

Chemical structure Triphenylolmethane analog Network architecture

Procurement‑Relevant Application Scenarios for 1,1,1‑Tris(4‑hydroxyphenyl)ethane Triglycidyl Ether


High‑Temperature Aerospace Composite Matrices Requiring Tg > 160 °C

Aerospace structural composites demand resin matrices that retain modulus and strength at service temperatures exceeding 150 °C. The trifunctional architecture of this monomer enables cured networks with Tg values in the 167–196 °C range (based on analogous tri‑epoxy systems) [REFS‑1], substantially above the ~110 °C Tg typical of standard DGEBA/DETA systems [REFS‑2]. Procurement of this monomer is indicated when the composite must meet hot‑wet compression strength specifications at 150 °C or above, where difunctional epoxies undergo unacceptable softening.

Electronic Encapsulation Requiring Low Melt Viscosity and High Thermal Stability

Electronic encapsulants must flow readily into fine geometries before curing, yet deliver high dimensional stability under thermal cycling. The commercial resin form is a clear glass at room temperature that becomes a viscous liquid at mildly elevated temperatures, with a formulated viscosity of 800–1200 cP at 25 °C (70 % solution) [REFS‑1]. Its high aromatic character and 3.0 functionality produce very hard cured compositions with excellent thermal and chemical resistance [REFS‑2], making it a priority selection for encapsulation of power modules, IGBTs, and other high‑temperature semiconductor packages.

Epoxy Novolac Blend Modification for Improved Processability Without Thermal Performance Loss

Neat epoxy novolac resins offer high Tg but suffer from high melt viscosity that hampers composite impregnation and molding operations. Blending this trifunctional monomer with epoxy novolacs reduces blend viscosity below that of the neat novolac while preserving the high‑temperature performance of the cured network [REFS‑1]. This application scenario is especially relevant for filament‑wound composites and high‑temperature pipe coatings where both processability and thermal resistance are non‑negotiable procurement requirements.

Formulated Adhesive Systems Requiring Simultaneous Tg and Mechanical Strength Enhancement

Structural adhesives for aerospace and defense applications require a combination of high Tg, tensile strength, flexural strength, and compressive strength that is difficult to achieve with difunctional epoxy monomers alone. Incorporating this trifunctional monomer into adhesive formulations has been demonstrated to increase tensile, flexural, and compressive strength while also elevating Tg [REFS‑1]. Procurement of this resin as a base component or modifier is therefore indicated when the adhesive specification simultaneously demands lap shear strength retention at elevated temperature and high cohesive strength at ambient conditions.

Quote Request

Request a Quote for Oxirane, 2,2',2''-[ethylidynetris(4,1-phenyleneoxymethylene)]tris-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.